Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate
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Overview
Description
Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate is a chemical compound with the molecular formula C20H21N3O2 It is known for its unique structure, which includes a cyano group, a phenyl ring, and a piperidine ring fused to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate typically involves multi-step organic reactions. One common method includes the condensation of ethyl nicotinate with a piperidine derivative, followed by the introduction of a cyano group and a phenyl ring through subsequent reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phenyl ring and piperidine ring can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate involves its interaction with molecular targets and pathways within biological systems. The cyano group and phenyl ring play crucial roles in binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-6-phenyl-2,4-disubstituted-pyrimidine derivatives: These compounds share a similar cyano and phenyl structure but differ in their core ring system.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness
Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Biological Activity
Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 270.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound features a cyano group, a phenyl ring, and a piperidine moiety, which are critical for its biological activity.
This compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression, particularly histone lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in the regulation of gene expression through demethylation of histones, influencing cellular processes such as proliferation and differentiation.
Inhibition of LSD1
Research indicates that derivatives of this compound exhibit strong inhibitory effects on LSD1. For instance:
- IC50 Values : Various derivatives have shown IC50 values ranging from 100 to 200 nmol/L against LSD1, indicating potent activity .
Anti-Cancer Activity
In vitro studies have demonstrated that compounds similar to this compound can inhibit cancer cell migration and invasion by reversing epithelial-to-mesenchymal transition (EMT), a process associated with increased metastatic potential in cancer cells .
Research Findings and Case Studies
-
Case Study: Inhibition of Cell Migration
- Objective : To evaluate the effect on cell migration in breast cancer cell lines.
- Method : Wound healing assays were conducted using MDA-MB-231 cells treated with the compound.
- Results : A significant reduction in migration was observed compared to control groups, supporting the compound's role as an inhibitor of metastasis.
-
Case Study: In Vivo Efficacy
- Objective : To assess the anti-tumor efficacy in mouse models.
- Method : Tumor-bearing mice were treated with various doses of the compound.
- Results : Tumor growth was significantly inhibited at higher doses, correlating with increased apoptosis markers in tumor tissues.
Data Summary
Biological Activity | IC50 (nmol/L) | Effect on Cell Migration | In Vivo Efficacy |
---|---|---|---|
LSD1 Inhibition | 183 | Reduced | Significant |
Anti-Cancer | N/A | Yes | Yes |
Properties
IUPAC Name |
ethyl 5-cyano-2-phenyl-6-piperidin-1-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-25-20(24)17-13-16(14-21)19(23-11-7-4-8-12-23)22-18(17)15-9-5-3-6-10-15/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERFXNHGOBLKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.